molecular formula C18H22N2O4S2 B6494309 4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896281-64-4

4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B6494309
CAS No.: 896281-64-4
M. Wt: 394.5 g/mol
InChI Key: YQKZIFZRMAZRQR-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10209953 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse functional groups, which may impart significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Ethoxy group : Enhances solubility and may influence biological activity.
  • Thiophene ring : Known for its role in various pharmacological applications.
  • Pyrrolidine moiety : Often associated with neuroactive compounds.
  • Benzamide structure : Commonly found in many therapeutic agents.

The IUPAC name of the compound is N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on current research findings:

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiophene and pyrrolidine rings have shown inhibitory effects against various cancer cell lines. A notable study revealed that benzamide derivatives could inhibit RET kinase, a target in cancer therapy, demonstrating moderate to high potency in ELISA-based assays .

Anti-inflammatory Properties

Compounds derived from benzamides have been documented to exhibit anti-inflammatory effects. The incorporation of a thiophene sulfonyl group may enhance this activity by modulating inflammatory pathways. Research on similar compounds suggests they can inhibit cyclooxygenases (COX), which are key mediators in the inflammatory response .

Antimicrobial Effects

The presence of the thiophene moiety is often linked to antimicrobial activity. Compounds featuring thiophene rings have been shown to possess good antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : By inhibiting enzymes like COX, these compounds can reduce inflammation.
  • Interference with Bacterial Cell Wall Synthesis : Some derivatives target bacterial enzymes critical for cell wall integrity.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Antitumor Study : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. The most potent compound demonstrated an IC50 value indicating effective inhibition against cancer cell proliferation .
  • Anti-inflammatory Research : A study on similar benzamide derivatives highlighted their ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Evaluation : Research on thiophene-containing compounds showed promising results against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Biological ActivityCompound TypeObserved EffectReference
AntitumorBenzamide DerivativeInhibition of RET kinase
Anti-inflammatoryBenzamide DerivativeReduced cytokine levels
AntimicrobialThiophene DerivativeEffective against bacteria

Properties

IUPAC Name

4-ethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-24-16-9-7-14(8-10-16)18(21)19-13-15-5-3-11-20(15)26(22,23)17-6-4-12-25-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZIFZRMAZRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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